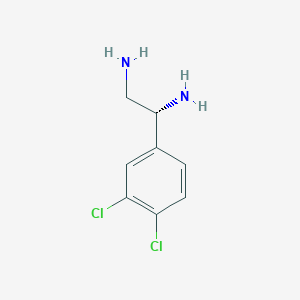
(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of two amine groups attached to an ethane backbone, with a dichlorophenyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,4-dichlorobenzaldehyde.
Step 1: The 3,4-dichlorobenzaldehyde undergoes a reductive amination reaction with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.
Step 2: The resulting intermediate is then subjected to further purification and isolation processes to obtain the desired (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Various amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- (1R)-1-(3,4-Dichlorophenyl)ethane-1-amine
- (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diol
- (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-dinitrile
Uniqueness:
- The presence of two amine groups in (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine provides unique reactivity and interaction potential compared to its monoamine or diol counterparts.
- The dichlorophenyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic processes.
Biological Activity
(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine is a chiral organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H10Cl2N2
- Molecular Weight : Approximately 190.09 g/mol
- Functional Groups : Two amine groups and a dichlorophenyl substituent.
The presence of the dichlorophenyl group enhances the compound's lipophilicity, facilitating its interaction with various biological membranes and targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways. Its interaction with fatty acid hydrolases is particularly notable, suggesting implications in lipid metabolism.
- Receptor Binding : Studies have indicated that this compound can bind to specific receptors or enzymes within biological systems, which may influence cellular signaling pathways.
- Pharmaceutical Applications : Due to its structural features, it is being explored as a candidate for drug development aimed at treating various conditions, including metabolic disorders and central nervous system (CNS) disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study on Lipid Metabolism
A study investigated the effects of this compound on lipid metabolism in vitro. The results indicated that the compound significantly inhibited fatty acid hydrolases, leading to altered lipid profiles in treated cells. This suggests a potential role in managing lipid-related disorders.
CNS Disorders Research
Another study focused on the interaction of this compound with neuropeptide Y (NPY) receptors. The findings demonstrated that it could act as a selective modulator of these receptors, which are implicated in various CNS disorders such as anxiety and depression. The modulation effects were characterized by enhanced receptor binding affinity compared to existing treatments .
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
DACCINGOQFWAFJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















